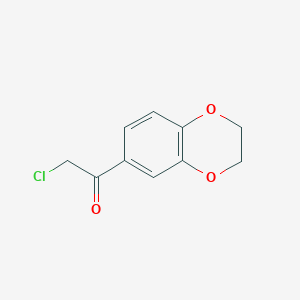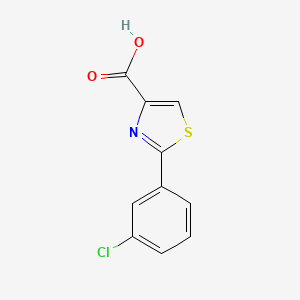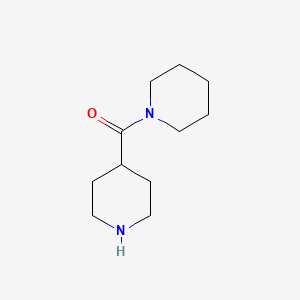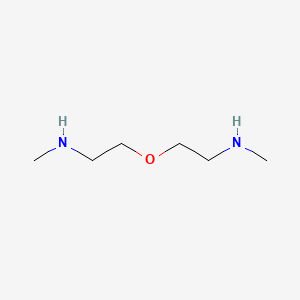
1,5-Bis(methylamino)-3-oxapentane
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Specific Scientific Field
The DRAQ5™ Fluorescent Probe is used in the field of Cellular Imaging .
Summary of the Application
The DRAQ5™ Fluorescent Probe is a far-red DNA stain for live or fixed cells and is used for easy multiplexing with other fluorophores, such as cells expressing green fluorescent protein (GFP) fusion proteins . It is commonly chosen to counterstain nuclei and measure DNA content in cell proliferation studies involving cells expressing GFP fusion proteins .
Methods of Application or Experimental Procedures
The DRAQ5™ Fluorescent Probe is compatible with many existing protocols across a wide range of instrumentation platforms . It is provided as easy-to-use DRAQ5 dye solutions (5 mM) and is effective for live-cell and fixed-cell staining and quantitation of DNA content . It can be used alongside other fluorophore reporters for fluorescence microscopy or high-content screening (HCS) .
Results or Outcomes Obtained
The DRAQ5™ Fluorescent Probe provides a high level of nuclear discrimination and does not have a photobleaching effect . It can be used in most cell types, eukaryotic and prokaryotic: mammalian, bacterial, parasitic, plant, etc . It does not require RNase treatment and does not enhance fluorescence upon DNA binding .
Synthesis of Thiophene Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes Obtained
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Liquid Chromatography
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
“1,5-Bis(methylamino)-3-oxapentane” can be used in liquid chromatography, a technique used to separate a sample into its individual parts .
Methods of Application or Experimental Procedures
This method is scalable and can be used for isolation impurities in preparative separation . It is also suitable for pharmacokinetics .
Results or Outcomes Obtained
The use of “1,5-Bis(methylamino)-3-oxapentane” in liquid chromatography allows for the effective separation and analysis of complex mixtures .
Safety And Hazards
Safety and hazards analysis involves understanding the potential dangers of handling or using the compound. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions can involve potential new applications for the compound, or new methods of synthesis.
properties
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJBVRYAHYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369226 | |
| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(methylamino)-3-oxapentane | |
CAS RN |
2620-27-1 | |
| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



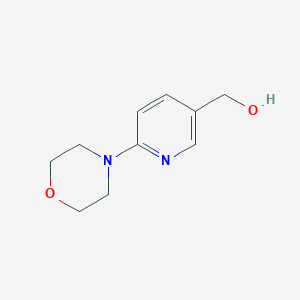

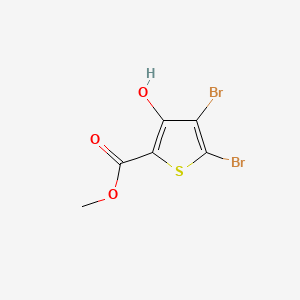


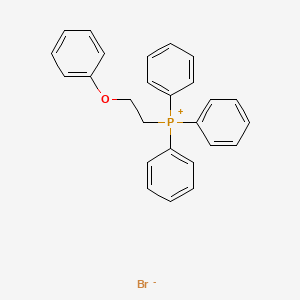
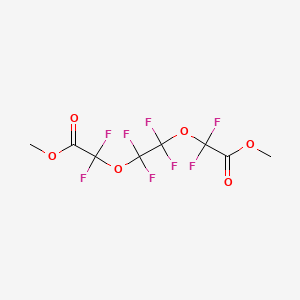

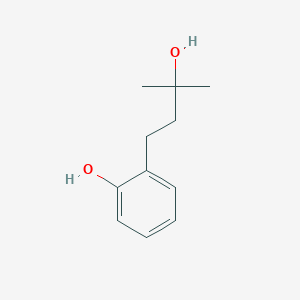
![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
